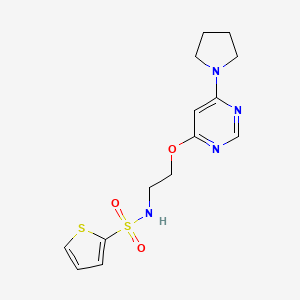

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide

Description

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a pyrimidine derivative characterized by a 6-membered pyrimidine ring substituted with a pyrrolidin-1-yl group at the 6-position. This core is linked via an ethyleneoxy (OCH₂CH₂) bridge to a thiophene sulfonamide moiety.

Properties

IUPAC Name |

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3S2/c19-23(20,14-4-3-9-22-14)17-5-8-21-13-10-12(15-11-16-13)18-6-1-2-7-18/h3-4,9-11,17H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIQBOSKRKQJDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrrolidine group. The thiophene sulfonamide moiety is then attached through a series of nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Its unique structure allows for modifications that can enhance its efficacy and reduce toxicity.

Anticancer Research

The compound's ability to inhibit kinases makes it a candidate for anticancer drug development. Studies have shown that it can induce apoptosis in cancer cells, making it relevant for further investigation in oncology.

Antimicrobial Studies

Research indicates that this compound exhibits significant antibacterial activity against various pathogens. Its effectiveness against resistant strains positions it as a promising candidate for developing new antibiotics.

Material Science

This compound is also explored in the synthesis of new materials with unique properties, potentially useful in various industrial applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The pyrimidine ring can act as a hinge binder, forming hydrogen bonds with target proteins . The sulfonamide group can enhance the compound’s solubility and facilitate its interaction with biological membranes. The overall effect is the modulation of specific pathways, leading to the desired biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

A comparison of key structural elements between the target compound and related pyrimidine derivatives is summarized below:

Key Observations:

- Substituent Diversity: The target compound’s 6-pyrrolidin-1-yl group contrasts with methyl () or phenyl () substituents in analogs. Pyrrolidine’s electron-donating nature and conformational flexibility may improve solubility compared to aromatic substituents .

- Linker Chemistry: The ethyleneoxy linker (OCH₂CH₂) differs from thioether (S) or aminomethyl (CH₂NH) linkers in other compounds. Oxygen-based linkers may reduce steric hindrance and alter metabolic stability compared to sulfur or nitrogen-containing bridges .

- Terminal Functional Groups: The thiophene sulfonamide group is distinct from acetamide or aryl amine termini.

Crystallographic and Conformational Analysis

- Crystal Packing: highlights that substituents influence dihedral angles and hydrogen-bonding networks. For example, fluorophenyl and methoxyphenyl groups in analogs create dihedral angles of 12–86° with the pyrimidine ring, affecting molecular planarity.

- Hydrogen Bonding: Unlike ’s compounds, which rely on C–H⋯O/N interactions, the sulfonamide group in the target compound could form stronger N–H⋯O or S=O⋯H bonds, influencing stability and solubility .

Biological Activity

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyrimidine Ring: A six-membered ring containing nitrogen atoms that is known for its role in biological systems.

- Pyrrolidine Moiety: A five-membered ring that contributes to the compound's pharmacological properties.

- Thiophene Sulfonamide: A functional group that enhances solubility and bioactivity.

Molecular Formula: CHNOS

Molecular Weight: 378.45 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition: The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which may lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antibacterial properties, particularly against resistant strains of bacteria .

- Anti-inflammatory Effects: The compound has potential applications in reducing inflammation through modulation of cytokine production.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits kinases involved in cancer signaling | |

| Antimicrobial | Effective against Staphylococcus aureus | |

| Anti-inflammatory | Modulates cytokine levels |

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer activity. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival .

Case Study 2: Antimicrobial Efficacy

In vitro testing against multiple bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.